N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
Research has explored the synthesis and application of structurally diverse libraries of compounds, including those related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide. For instance, the generation of diverse compounds through alkylation and ring closure reactions starting from ketonic Mannich bases derived from 2-acetylthiophene has been documented. These processes yield dithiocarbamates, thioethers, and various N-alkylated azoles, demonstrating the compound's potential as a precursor in synthesizing a wide range of biologically active molecules (Roman, 2013).
Pharmacological Evaluation
The pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives has been extensively studied. Computational and pharmacological evaluations have shown that these derivatives exhibit toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, compounds with the 1,3,4-oxadiazole ring have shown moderate inhibitory effects in various assays, highlighting their potential in drug development for treating inflammation and pain (Faheem, 2018).
Antidepressant Applications
A specific compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has been identified as a potential antidepressant with reduced side effects, signifying the therapeutic potential of related pyrazole derivatives in mental health treatment (Bailey et al., 1985).
Lipoxygenase Inhibition
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been synthesized and evaluated as lipoxygenase inhibitors, indicating their relevance in researching new therapeutic agents for diseases where lipoxygenase plays a significant role, such as asthma, inflammation, and cancer (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives has shown their potential as antimicrobial and anti-inflammatory agents. This highlights the compound's structural relatives' utility in developing treatments for bacterial and fungal infections and reducing inflammation (Kendre et al., 2015).
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-10-14(21-22(11)2)16-19-20-17(25-16)18-15(23)8-9-26-13-6-4-12(24-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJMURZVKBMCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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